3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and fluoro groups. Additionally, it contains a pyridine ring substituted with a furan moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents.
Coupling Reaction: The pyridine ring is synthesized separately and coupled with the furan moiety through a Suzuki-Miyaura coupling reaction.
Final Assembly: The pyridine-furan moiety is then attached to the sulfonamide-benzene core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group with an amine can yield an amino derivative.
Scientific Research Applications
3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-2-yl)methyl)benzenesulfonamide
Uniqueness
The unique combination of chloro and fluoro substituents on the benzene ring, along with the furan-pyridine moiety, distinguishes 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide from other similar compounds. This unique structure may confer specific chemical and biological properties that are not present in other compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDVACAJTSWCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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